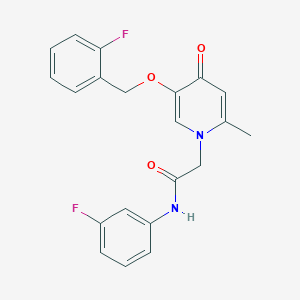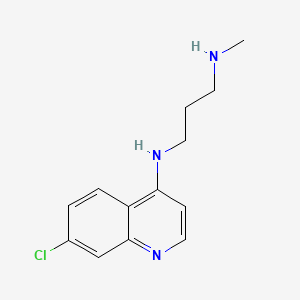
TCMDC-125233
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MMV020500 is a compound included in the Malaria Box, a collection of 400 compounds with demonstrated activity against blood-stage Plasmodium falciparum. The Malaria Box was assembled by the Medicines for Malaria Venture to provide researchers with access to diverse chemical structures for antimalarial drug discovery .
Wissenschaftliche Forschungsanwendungen
MMV020500 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Reaktionsmechanismen und der Entwicklung neuer synthetischer Methoden verwendet.
Biologie: Untersucht auf seine Aktivität gegen Plasmodium falciparum, den Parasiten, der Malaria verursacht.
Medizin: Wird als potenzieller Kandidat für antimalarielle Medikamente aufgrund seiner Aktivität gegen Blutstadium-Malariaparasiten untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von MMV020500 beinhaltet die Hemmung der β-Hämatin-Bildung innerhalb des Malariaparasiten. β-Hämatin ist eine synthetische Form des Häm-Entgiftungsbiomminerals Hämozoin, das für das Überleben des Parasiten entscheidend ist. Durch die Hemmung dieses Prozesses stört MMV020500 die Fähigkeit des Parasiten, Häm zu entgiften, was zu seinem Tod führt . Die molekularen Ziele und Pfade, die an diesem Mechanismus beteiligt sind, werden noch untersucht, aber es ist bekannt, dass er potenter ist als Chloroquin, ein bekannter Hemmer der Hämozoinbildung .
Wirkmechanismus
Target of Action
The primary target of TCMDC-125233 is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . PfDHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite .
Mode of Action
This compound interacts with its target, PfDHODH, by binding to the enzyme’s active site . This interaction inhibits the function of PfDHODH, thereby disrupting the parasite’s ability to synthesize pyrimidines, which are crucial for DNA replication and cell growth .
Biochemical Pathways
The inhibition of PfDHODH by this compound affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidines, which are essential components of nucleic acids. By inhibiting PfDHODH, this compound disrupts this pathway, leading to a deficiency in pyrimidine production and, consequently, hindering the parasite’s ability to replicate and grow .
Result of Action
The molecular effect of this compound’s action is the inhibition of PfDHODH, leading to a disruption in the de novo pyrimidine biosynthesis pathway . On a cellular level, this results in a deficiency in pyrimidine production, which hinders the parasite’s ability to replicate and grow, ultimately leading to the death of the parasite .
Biochemische Analyse
Biochemical Properties
TCMDC-125233 has been found to interact with several enzymes and proteins. For instance, it has been shown to have a high binding affinity for the spike protein of SARS-CoV-2, suggesting a potential role in the treatment of COVID-19 . Furthermore, it has been found to inhibit the DNA gyrase of Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. In the context of SARS-CoV-2 infection, this compound has been shown to prevent the virus from entering host cells by targeting specific sites on the virus’s spike protein . In the context of tuberculosis, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting its DNA gyrase .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to specific biomolecules and altering their function. For instance, in the case of SARS-CoV-2, this compound binds to the spike protein of the virus, preventing it from binding to the host cell receptor and thus blocking viral entry . In the case of tuberculosis, this compound inhibits the DNA gyrase of Mycobacterium tuberculosis, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Given its stability and high binding affinity for its target molecules, it is likely that this compound exerts its effects over a prolonged period .
Vorbereitungsmethoden
The preparation of MMV020500 involves synthetic routes that include the use of various reagents and catalysts. The specific synthetic route and reaction conditions for MMV020500 are not publicly detailed, but general methods for synthesizing similar compounds often involve multi-step organic synthesis, including steps such as condensation, cyclization, and functional group modifications .
Industrial production methods for such compounds typically involve large-scale synthesis in batch reactors, followed by purification processes such as crystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
MMV020500 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen aus der Verbindung, der oft durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid erleichtert wird.
Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen unter bestimmten Bedingungen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen, Lösungsmittel wie Ethanol oder Dichlormethan und Katalysatoren wie Palladium auf Kohlenstoff. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in MMV020500 vorhanden sind, und von den angewendeten Reaktionsbedingungen .
Vergleich Mit ähnlichen Verbindungen
MMV020500 kann mit anderen antimalariellen Verbindungen wie Chloroquin, Artemisinin und Chinin verglichen werden. Im Gegensatz zu Chloroquin, das weit verbreitet ist, aber mit Resistenzproblemen zu kämpfen hat, hat MMV020500 Aktivität gegen Chloroquin-resistente Stämme von Plasmodium falciparum gezeigt . Artemisinin und seine Derivate sind hochwirksam, haben aber eine kurze Halbwertszeit, während MMV020500 einen anderen Wirkmechanismus und möglicherweise länger anhaltende Wirkungen bietet .
Ähnliche Verbindungen umfassen:
Chloroquin: Hemmt die Hämozoinbildung, hat aber mit Resistenzproblemen zu kämpfen.
Artemisinin: Hochwirksam, aber mit kurzer Halbwertszeit.
Chinin: Ein älteres Antimalariamittel mit einem anderen Wirkmechanismus.
Die Einzigartigkeit von MMV020500 liegt in seiner Fähigkeit, die β-Hämatin-Bildung effektiver als Chloroquin zu hemmen und in seinem Potenzial, die Resistenzprobleme zu überwinden, die bei anderen Antimalariamitteln auftreten .
Eigenschaften
IUPAC Name |
N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-15-6-2-7-16-12-5-8-17-13-9-10(14)3-4-11(12)13/h3-5,8-9,15H,2,6-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQFFQFYQVGMPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC1=C2C=CC(=CC2=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
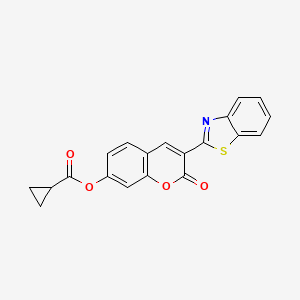
![2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2403505.png)
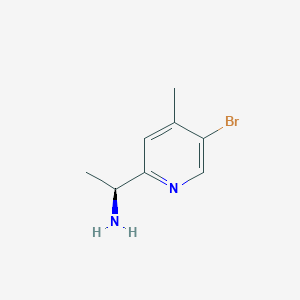

![2-(4-fluorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2403521.png)
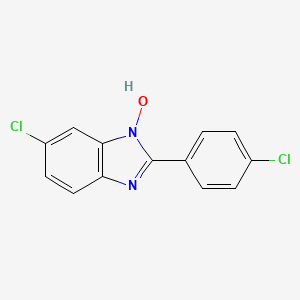
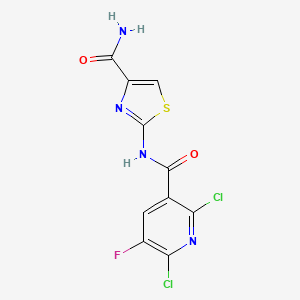
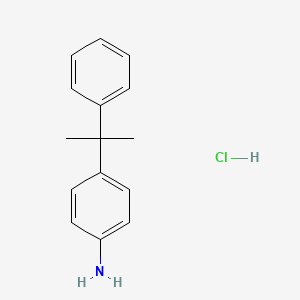
![1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2403512.png)
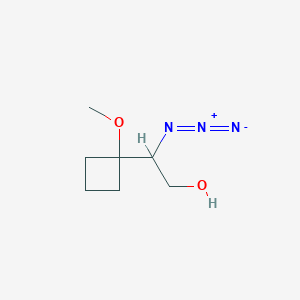
![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)
![N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide](/img/structure/B2403516.png)
![(2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2403517.png)
